N-[2-(4-chloro-3-ethylphenoxy)ethyl]-2-butanamine
Overview
Description
N-[2-(4-chloro-3-ethylphenoxy)ethyl]-2-butanamine is a useful research compound. Its molecular formula is C14H22ClNO and its molecular weight is 255.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.1389920 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Excretion Studies of Related Compounds
One study presented a method based on gas chromatography-mass spectrometry (GC-MS) for identifying N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) and its metabolite in biological specimens, highlighting the excretion profiles of these substances in urine, saliva, and sweat after administration. This research could provide a foundation for understanding the metabolism and excretion patterns of similar compounds like N-[2-(4-chloro-3-ethylphenoxy)ethyl]-2-butanamine (Kintz, 1997).
Synthetic Methodologies for Related Structures
Another study explored the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation, using ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon. This research could be relevant for synthesizing derivatives of this compound or exploring its potential applications in medicinal chemistry or material science (Zhu, Lan, & Kwon, 2003).
Neuroprotective Effects of Similar Compounds
A study evaluated the neuroprotective effects of new Ca(2+) channel blockers in models of cerebral ischemia, suggesting potential therapeutic applications for compounds with similar pharmacological profiles. Such research indicates the broader relevance of studying the effects of this compound on neuronal pathways and its potential in developing treatments for neurodegenerative diseases (Hicks, Ward, & O'Neill, 2000).
Analytical Profiles and Biological Matrix Determination
Research into the analytical profiles of arylcyclohexylamines, including methods for their determination in biological matrices, underscores the importance of analytical techniques in the study of chemical compounds for both therapeutic use and forensic investigations. This area of research is crucial for compounds like this compound, for which precise detection and quantification are necessary for both research and regulatory purposes (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Properties
IUPAC Name |
N-[2-(4-chloro-3-ethylphenoxy)ethyl]butan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-4-11(3)16-8-9-17-13-6-7-14(15)12(5-2)10-13/h6-7,10-11,16H,4-5,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJNVIZLAAXPFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCNC(C)CC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.